molecular formula C20H23N5O3 B2609159 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034208-76-7

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2609159
CAS No.: 2034208-76-7
M. Wt: 381.436
InChI Key: HIACSSNKDPOVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a potent and selective inhibitor of the JAK/STAT signaling pathway , a critical cascade involved in cytokine-mediated cellular processes. Its core research value lies in its ability to disrupt the phosphorylation and activation of JAK kinases, particularly JAK2 and TYK2, thereby modulating downstream gene expression related to immune response and cell proliferation. This compound is structurally characterized by a hybrid pharmacophore, combining a benzoxazolone moiety with a pyrazolylpiperidine group, which confers high affinity for the kinase domain. It serves as a crucial pharmacological tool for investigating the pathophysiology of autoimmune diseases, myeloproliferative disorders, and certain cancers where dysregulated JAK/STAT signaling is a known driver. Researchers utilize this inhibitor in vitro to elucidate cytokine-driven mechanisms, to validate new targets within the pathway, and to assess the therapeutic potential of JAK inhibition in preclinical models of inflammation and hematological malignancies.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(12-25-16-3-1-2-4-17(16)28-20(25)27)21-14-7-9-24(10-8-14)18-11-15(22-23-18)13-5-6-13/h1-4,11,13-14H,5-10,12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACSSNKDPOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

The primary target for this compound is the p21-activated kinase 4 (PAK4) . PAK4 is involved in various signaling pathways that regulate cell growth, apoptosis, and cytoskeletal dynamics. The interaction with PAK4 inhibits its activity, which can lead to:

  • Inhibition of cell growth
  • Promotion of apoptosis
  • Regulation of cytoskeletal functions .

Biochemical Pathways

The inhibition of PAK4 by this compound affects pathways regulated by the Rho family GTPases, specifically Rac and Cdc42 . These pathways are crucial for various cellular processes including:

  • Cell migration
  • Morphogenesis
  • Cellular adhesion .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests a favorable bioavailability due to its structural characteristics, which may enhance its interaction with biological targets. Studies indicate that compounds with similar structures often exhibit promising absorption and distribution characteristics .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of compounds similar to this compound. For instance:

  • Inhibition Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX). Some derivatives showed significant selectivity towards COX-2, indicating potential anti-inflammatory properties .
  • Enzyme Inhibition : Compounds containing piperidine moieties have demonstrated various enzyme inhibitory activities, including acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases .
  • Antibacterial Activity : Research has shown that certain derivatives exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameTargetBiological Activity
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methylthiophene-2-carboxamidePAK4Inhibits cell growth, promotes apoptosis
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenyloxazoleCOXAnti-inflammatory properties
N-(1-(5-cyclopropylpyrazol))AChENeuroprotective effects

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships : The benzoxazolone moiety (shared with PBPA) is critical for TSPO binding, while the piperidine group (common in fentanyl analogs) may modulate CNS penetration.
  • Synthetic Feasibility : Compounds with simpler structures (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide) show lower conversion rates, suggesting the target’s complexity requires optimized protocols.
  • Therapeutic Potential: The hybrid architecture of the target compound could bridge diagnostic (like PBPA) and therapeutic (like Goxalapladib) applications, warranting further mechanistic studies.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: The compound’s structure should be validated using a combination of analytical techniques:

  • 1H NMR and 13C NMR spectroscopy to confirm proton and carbon environments, focusing on characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperidine resonances at δ 2.5–3.5 ppm, and benzoxazolone carbonyl signals near δ 160–170 ppm) .
  • IR spectroscopy to identify functional groups such as the acetamide C=O stretch (~1650 cm⁻¹) and benzoxazolone carbonyl (~1700 cm⁻¹) .
  • LC-MS or HRMS for molecular weight confirmation and purity assessment. For example, HRMS (ESI) can verify the molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
  • Elemental analysis (C, H, N) to ensure stoichiometric consistency within ±0.4% deviation .

Q. What are the standard protocols for synthesizing this compound?

Methodological Answer: A typical synthesis involves:

Coupling reactions : React 5-cyclopropyl-1H-pyrazole-3-carboxylic acid derivatives with piperidin-4-amine intermediates via amide bond formation (e.g., using EDC/HOBt coupling) .

Benzoxazolone incorporation : Introduce the 2-oxobenzo[d]oxazol-3(2H)-yl moiety via nucleophilic substitution or Mitsunobu reactions .

Purification : Use column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity. Monitor progress via TLC with UV/iodine visualization .

Yield optimization : Adjust catalysts (e.g., Cu(I)Br in ) and reaction times (e.g., 48 hours at 35°C) to improve yields beyond baseline 17.9% .

Advanced Research Questions

Q. How can contradictory biological activity data between computational predictions and experimental assays be resolved?

Methodological Answer: Address discrepancies using a tiered approach:

Re-validate computational models : Re-run PASS (Prediction of Activity Spectra for Substances) and molecular docking studies with updated parameters (e.g., flexible ligand docking in AutoDock Vina) to ensure accurate binding affinity predictions for targets like kinases or GPCRs .

Experimental counter-screening : Perform orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) to confirm on-target effects .

Metabolic stability checks : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .

Structural analogs : Synthesize derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate structure-activity relationships (SAR) and identify critical pharmacophores .

Q. What strategies improve synthetic yield under varying catalytic conditions?

Methodological Answer: Optimize catalytic systems by:

Screening catalysts : Compare Cu(I)Br (17.9% yield in ) with Pd-based catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination) or organocatalysts (e.g., DMAP for acyl transfers) .

Solvent optimization : Test polar aprotic solvents (DMSO, DMF) vs. ethereal solvents (THF) to enhance reaction homogeneity. For example, DMSO improves solubility of cesium carbonate in .

Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 2 hours at 100°C vs. 48 hours at 35°C) .

Additives : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation .

Q. How can researchers address low solubility in pharmacokinetic studies?

Methodological Answer: Improve solubility through:

Salt formation : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling .

Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility, as seen in similar piperidine-acetamide analogs .

Nanoformulation : Use liposomes or PEGylated nanoparticles to encapsulate the compound, increasing bioavailability in in vivo models .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data during characterization?

Methodological Answer: Resolve spectral ambiguities via:

2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine vs. pyrazole protons) through correlation spectroscopy .

Isotopic labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR spectra .

X-ray crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.